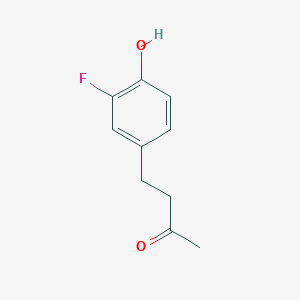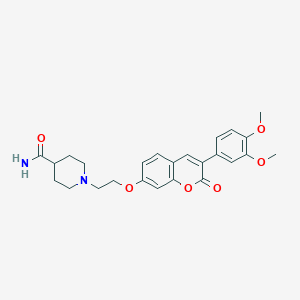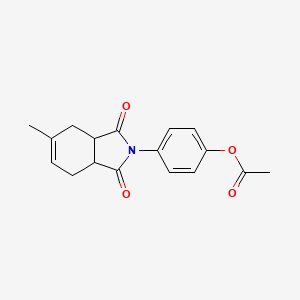![molecular formula C20H16ClNO3S B2725006 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide CAS No. 339096-13-8](/img/structure/B2725006.png)
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-methylphenylsulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Coupling with aniline derivative: The sulfonyl chloride intermediate is then reacted with 4-chloroaniline in the presence of a base such as pyridine or triethylamine to form the sulfonamide.
Amidation reaction: The final step involves the reaction of the sulfonamide with benzenecarboxylic acid or its derivatives under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving sulfonamides.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methylphenyl)benzenesulfonamide: Similar structure but lacks the benzenecarboxamide moiety.
4-chloro-N-(4-phenylsulfonyl)benzenecarboxamide: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is unique due to the presence of both the sulfonyl and benzenecarboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDLBGHLOCUMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)

![6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2724927.png)

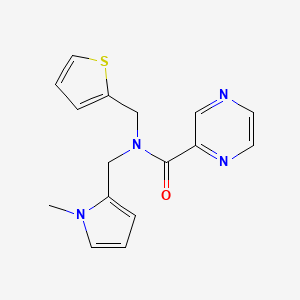
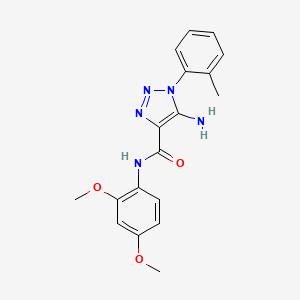

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
![3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2724934.png)
